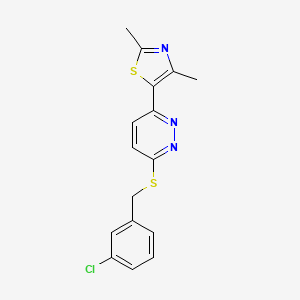
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is a complex organic molecule. It contains a pyridazine ring, which is a heterocycle containing two adjacent nitrogen atoms . Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
Synthesis Analysis
The synthesis of pyridazine derivatives like the one often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms . It also contains a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom.Chemical Reactions Analysis
Pyridazine derivatives are known for their diverse chemical reactivity, which is often exploited in the synthesis of a wide range of pharmacologically active compounds . The specific chemical reactions that this compound might undergo would depend on the conditions and the presence of other reactants.Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
The compound is involved in the synthesis of novel heterocyclic structures, providing a foundation for the development of potential pharmaceuticals. For example, the synthesis of new pyridazinones, pyridazinimines, and pyridines demonstrates the versatility of related compounds in creating diverse molecular architectures with potential for varied biological activities. These synthetic routes offer a pathway to novel compounds that could serve as leads in drug discovery processes (Sayed et al., 2002).
Antibacterial Activity
Research has also highlighted the antibacterial potential of derivatives containing similar structures. For instance, 1,3,4-oxadiazole thioether derivatives showing significant antibacterial activities underline the importance of structural features like the thioether moiety in enhancing biological efficacy against pathogens. This suggests that modifications to the core structure of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" could yield potent antibacterial agents (Song et al., 2017).
Anticancer Properties
The compound's framework is conducive to modifications that have shown promise in anticancer studies. For example, pyridazinone derivatives containing the 1,3,4-thiadiazole moiety have been synthesized and evaluated for their antitumor activity, indicating that such structures could be exploited further for developing anticancer therapies. The results from these studies provide a compelling argument for the investigation of "5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole" derivatives as potential anticancer agents (Qin et al., 2020).
Orientations Futures
The future directions for research on this compound could include further exploration of its pharmacological activities, investigation of its mechanism of action, and development of synthetic methods for its preparation . Given the wide range of activities exhibited by pyridazine derivatives, this compound could potentially be a valuable lead compound in the development of new drugs .
Propriétés
IUPAC Name |
5-[6-[(3-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3S2/c1-10-16(22-11(2)18-10)14-6-7-15(20-19-14)21-9-12-4-3-5-13(17)8-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDSEXYYOAOMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(6-((3-Chlorobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



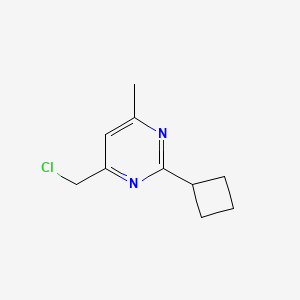
![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
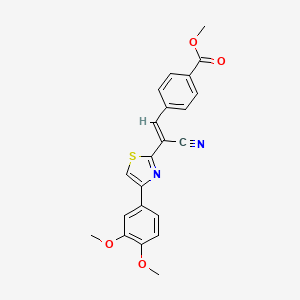

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2534966.png)
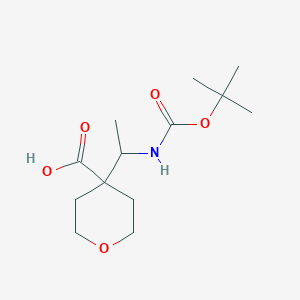
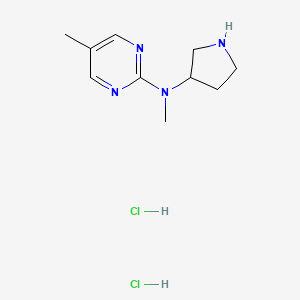
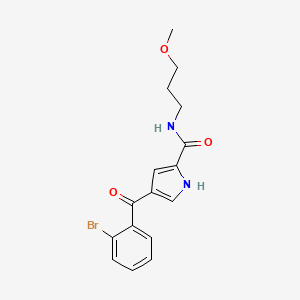
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}thiophene-2-carboxamide](/img/structure/B2534976.png)